C.I.Solvent yellow 176

説明

特性

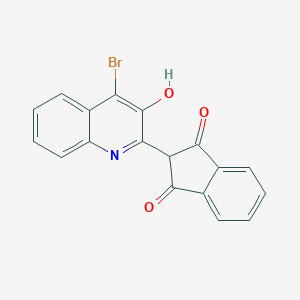

IUPAC Name |

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLPJWQXDCAKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044503 |

Source

|

| Record name | C.I. Disperse Yellow 64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10319-14-9, 12223-86-8 |

Source

|

| Record name | Disperse Yellow 64 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Yellow 64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Solvent Yellow 176 CAS number 10319-14-9 details

CAS Number: 10319-14-9

This technical guide provides a comprehensive overview of C.I. Solvent Yellow 176, a quinoline-based dye used in various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Chemical and Physical Properties

C.I. Solvent Yellow 176 is a reddish to brilliant yellow powder known for its high thermal stability and light fastness.[1][2] It is sparingly soluble in many organic solvents and insoluble in water.[3]

Table 1: Chemical and Physical Data for C.I. Solvent Yellow 176

| Property | Value | Reference |

| CAS Number | 10319-14-9 | [4] |

| C.I. Number | 47023 | [2] |

| Molecular Formula | C18H10BrNO3 | [4] |

| Molecular Weight | 368.18 g/mol | [4] |

| Appearance | Reddish yellow to brilliant yellow powder | [1] |

| Melting Point | 218-220 °C | [1][3][5] |

| Heat Resistance | 260-280 °C | [1][2] |

| Light Fastness | 7 | [1] |

| Solubility | Soluble in acetone (B3395972) and dimethylformamide; insoluble in ethanol (B145695) and water. | [1] |

| Maximum Absorption (λmax) | 420 nm | [1] |

Toxicological and Safety Information

As with any chemical substance, appropriate safety precautions should be taken when handling C.I. Solvent Yellow 176.

Table 2: Toxicological and Safety Data

| Parameter | Value | Reference |

| Acute Oral Toxicity (Rat) | LD50: 8200 mg/kg | [3] |

| Fish Toxicity | LC50: 1100 mg/L | [3] |

| Hazards | May cause skin and eye irritation. Harmful if swallowed. | |

| Personal Protective Equipment | Safety goggles, rubber gloves, and an approved respirator are recommended. | [3] |

Experimental Protocols

Application in Plastics Coloring

C.I. Solvent Yellow 176 is widely used for coloring a variety of plastics due to its excellent heat resistance and light fastness.[1][5]

Materials:

-

C.I. Solvent Yellow 176 dye

-

Polymer resin (e.g., PS, ABS, PMMA, PC, PET)

-

Titanium dioxide (for opaque shades, optional)

-

Mixer or extruder

Procedure:

-

Determine the desired color concentration. For transparent tones, a typical dosage is 0.02%-0.05% by weight of the polymer.[1] For opaque tones, a dosage of approximately 0.1% is common, often in combination with titanium dioxide.[1]

-

Dry blend the C.I. Solvent Yellow 176 powder with the polymer resin pellets or powder until a homogenous mixture is achieved.

-

For opaque applications, add the appropriate amount of titanium dioxide to the blend and mix thoroughly.

-

Process the mixture using standard plastics processing techniques such as injection molding or extrusion. The processing temperature should be within the heat stability range of the dye.

Potential Analytical Methodology

While a specific, validated analytical method for C.I. Solvent Yellow 176 was not found, a reverse-phase high-performance liquid chromatography (RP-HPLC) method could likely be adapted from methodologies used for similar quinoline-based dyes. The following is a proposed, non-validated starting point for method development.

Proposed RP-HPLC Method:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detector: UV-Vis detector set to the λmax of the dye (420 nm).

-

Standard Preparation: Prepare a stock solution of C.I. Solvent Yellow 176 in a suitable solvent (e.g., acetone or dimethylformamide) and perform serial dilutions to create calibration standards.

Applications

The primary application of C.I. Solvent Yellow 176 is in the coloration of various materials.

Table 3: Recommended Applications of C.I. Solvent Yellow 176

| Application | Suitability | Reference |

| Polystyrene (PS) | Recommended | [1] |

| Acrylonitrile Butadiene Styrene (ABS) | Recommended | [1] |

| Polymethyl Methacrylate (PMMA) | Recommended | [1] |

| Polycarbonate (PC) | Recommended | [1] |

| Polyethylene Terephthalate (PET) | Recommended | [1] |

| Unplasticized Polyvinyl Chloride (PVC-U) | Recommended | [1] |

| Polyamide 6 (PA6) | Not Recommended | [1] |

| Polyamide 66 (PA66) | Not Recommended | [1] |

| Inks | Suitable | [1] |

| Fibers | Recommended for Polyester | [1] |

Signaling Pathways

As C.I. Solvent Yellow 176 is an industrial dye, there is no information available regarding its involvement in biological signaling pathways.

Logical Relationships in Purification

A general approach to the purification of dyes often involves the removal of inorganic salts and other impurities. A logical workflow for a potential purification process is outlined below.

References

In-Depth Technical Guide: Solvent Yellow 176 (C18H10BrNO3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 176, a quinophthalone dye with the molecular formula C18H10BrNO3, is a synthetic organic compound primarily utilized as a colorant in the plastics and polymer industries.[1] Its robust heat and light stability make it a suitable additive for various materials, including polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2] Beyond its industrial applications, the broader class of quinophthalone dyes has garnered scientific interest due to potential interactions with biological systems. This guide provides a comprehensive overview of the available technical data for Solvent Yellow 176, including its chemical and physical properties, toxicological information, and insights into its potential biological interactions.

Chemical and Physical Properties

Solvent Yellow 176 is characterized as a reddish-yellow powder.[2] The compound's key properties are summarized in the tables below, compiled from various supplier and database information. It is important to note that some variations in reported values, such as melting point, exist across different sources.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C18H10BrNO3 | |

| Molecular Weight | 368.18 g/mol | |

| CAS Number | 10319-14-9 | |

| Synonyms | 4'-Bromoquinophthalone, C.I. Solvent Yellow 176, Disperse Yellow 64 | [2][3] |

| Appearance | Reddish-yellow powder | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 218 °C | [2] |

| Heat Resistance | > 300 °C | [3] |

| Solubility | Insoluble in water; soluble in some organic solvents. |

Toxicological Data

Limited toxicological data is available for Solvent Yellow 176. The acute oral toxicity has been determined in rats, as indicated in the table below.

Table 3: Acute Toxicity

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | >2000 mg/kg |

Potential Biological Interactions: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

While specific signaling pathways for Solvent Yellow 176 are not extensively documented, studies on the broader class of quinophthalone dyes have indicated their potential to act as agonists for the Aryl Hydrocarbon Receptor (AHR).[4] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli, including xenobiotics.

Upon entering the cell, a ligand such as a quinophthalone dye can bind to the cytosolic AHR complex, which is associated with chaperone proteins like heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for metabolic enzymes such as cytochrome P450s (e.g., CYP1A1), which are involved in the metabolism of foreign compounds.

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by a ligand like Solvent Yellow 176.

Experimental Protocols

Synthesis

The synthesis of quinophthalone derivatives often involves the condensation of a substituted or unsubstituted quinaldine (B1664567) with a phthalic anhydride (B1165640) derivative. For 4'-Bromoquinophthalone, a plausible synthetic route would involve the reaction of a bromo-substituted quinaldine derivative with phthalic anhydride under high-temperature conditions.

A general procedure for synthesizing 4-hydroxyquinolines, which are structurally related, is the Conrad-Limpach reaction. This involves the reaction of an aniline (B41778) with a β-ketoester, followed by thermal cyclization.

Due to the lack of a specific published protocol for Solvent Yellow 176, researchers would need to adapt and optimize these general methods for the specific reactants required to yield the C18H10BrNO3 structure.

Analytical Characterization

Standard analytical techniques would be used to confirm the structure and purity of Solvent Yellow 176.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as carbonyl (C=O) and aromatic (C=C) bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of Solvent Yellow 176, particularly its effect on the AHR signaling pathway, a typical experimental workflow using a cell line such as the human breast cancer cell line MCF-7 (known to express AHR) could be as follows.

Caption: A generalized experimental workflow for assessing the biological activity of Solvent Yellow 176 on the AHR pathway in MCF-7 cells.

Conclusion

Solvent Yellow 176 (C18H10BrNO3) is a commercially important dye with well-defined physical properties for industrial applications. From a research and drug development perspective, its structural classification as a quinophthalone suggests a potential interaction with the Aryl Hydrocarbon Receptor signaling pathway. While detailed biological studies and specific, validated experimental protocols for its synthesis and analysis are not extensively available in the public literature, this guide provides a foundational understanding based on current knowledge of related compounds. Further research is warranted to fully elucidate the biological activity and potential toxicological profile of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Solvent Yellow 176

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 176, a quinophthalone dye, is a synthetic organic compound utilized in various industrial applications. This technical guide provides a comprehensive overview of its physical and chemical properties, with a focus on data relevant to research and development. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and explores the compound's known biological activity. Notably, Solvent Yellow 176 has been identified as a transient agonist of the Aryl Hydrocarbon Receptor (AhR), a signaling pathway with significant implications in drug metabolism and toxicology. This guide aims to be a valuable resource for professionals requiring in-depth knowledge of this compound.

Chemical Identity and Structure

Solvent Yellow 176 is chemically known as 2-(4-bromo-3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][2] It belongs to the quinophthalone class of dyes, which are characterized by a heterocyclic system derived from the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640) derivatives.

Table 1: Chemical Identification of Solvent Yellow 176

| Identifier | Value |

| Chemical Name | 2-(4-bromo-3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione |

| Synonyms | C.I. Solvent Yellow 176, Disperse Yellow 64, Transparent Yellow 3GL |

| CAS Number | 10319-14-9[3][4] |

| Molecular Formula | C₁₈H₁₀BrNO₃[3] |

| Molecular Weight | 368.18 g/mol [3] |

| Chemical Structure | A quinophthalone derivative |

Physical Properties

The physical properties of Solvent Yellow 176 are crucial for its application and handling. The reported values, primarily from commercial suppliers, show some variation, which is common for technical-grade dyes.

Table 2: Physical Properties of Solvent Yellow 176

| Property | Value | Source(s) |

| Appearance | Greenish-yellow to reddish-yellow powder | [1] |

| Melting Point | 218 °C, 220 °C, 242-244 °C, 314 °C | [1] |

| Boiling Point | ~505 °C (estimated) | |

| Density | 1.69 g/cm³ | |

| Heat Resistance | 240 °C to 320 °C | |

| Light Fastness | 6-8 (on a scale of 1 to 8) | |

| Acid Resistance | 4-5 (on a scale of 1 to 5) | |

| Alkali Resistance | 4 (on a scale of 1 to 5) |

Solubility

Table 3: Qualitative Solubility of Solvent Yellow 176

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Sparingly soluble |

| Acetone | Soluble |

| Pyridine | Soluble |

| Sulfuric Acid | Soluble |

Chemical Properties and Spectral Data

As a quinophthalone derivative, Solvent Yellow 176 exhibits the chemical properties characteristic of this class of compounds, including thermal and light stability.

Spectral Data

The color of Solvent Yellow 176 arises from its extended conjugated system, which absorbs light in the visible region of the electromagnetic spectrum.

Table 4: Spectral Properties of Solvent Yellow 176

| Spectral Data | Value |

| UV-Vis Absorption (λmax) | Approximately 410-449 nm (in various solvents)[5][6] |

| Appearance in Solution | Yellow |

Note: The λmax can vary depending on the solvent due to solvatochromic effects.

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of Solvent Yellow 176 are not extensively published in peer-reviewed literature, the following are detailed, generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid dye transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry Solvent Yellow 176 powder is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination:

-

Rapid Determination (Optional): The sample is heated at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[7]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[8]

Solubility Determination (Visual Method)

Objective: To qualitatively or semi-quantitatively determine the solubility of Solvent Yellow 176 in various solvents.

Apparatus:

-

Vials or test tubes with caps

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: A known mass of Solvent Yellow 176 (e.g., 10 mg) is weighed and added to a vial containing a specific volume of the test solvent (e.g., 1 mL).

-

Dissolution Process:

-

The mixture is vortexed for 1-2 minutes at room temperature.

-

If the solid is not fully dissolved, the vial is placed in a water bath sonicator for up to 5 minutes.

-

If the solid remains, the mixture can be gently warmed (e.g., to 37 °C) for a defined period.

-

-

Observation: The solution is visually inspected against a contrasting background for any undissolved particles.

-

Reporting: The solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively as the concentration at which the solute completely dissolves.[9]

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of Solvent Yellow 176 in a specific solvent.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Analytical balance

-

Appropriate solvent (e.g., ethanol, acetone)

Procedure:

-

Preparation of Stock Solution: A stock solution of Solvent Yellow 176 is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

Preparation of Dilutions: A series of dilutions are prepared from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Scan:

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance of one of the diluted solutions is measured over a range of wavelengths (e.g., 300-600 nm) to identify the λmax.

-

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax.[2]

Synthesis

Relevance in Drug Development and Biological Activity

While primarily used as an industrial colorant, the chemical structure of Solvent Yellow 176, a quinoline (B57606) derivative, places it in a class of compounds with known and diverse biological activities. Quinoline and its derivatives have been extensively studied for their therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

Aryl Hydrocarbon Receptor (AhR) Agonism

Recent research has identified Solvent Yellow 176 (also referred to as Disperse Yellow 64 in some studies) as a transient agonist of the Aryl Hydrocarbon Receptor (AhR).[12] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[13][14]

The activation of the AhR signaling pathway by exogenous ligands can have significant biological effects. As an AhR agonist, Solvent Yellow 176 has the potential to modulate these cellular processes. This interaction is of particular interest to drug development professionals for several reasons:

-

Drug Metabolism: The AhR regulates the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are key enzymes in the metabolism of many drugs.[13] Understanding the interaction of compounds like Solvent Yellow 176 with the AhR can provide insights into potential drug-drug interactions.

-

Toxicology: The activation of the AhR pathway is a well-known mechanism of toxicity for certain environmental contaminants, such as dioxins.[13] Studying the effects of AhR agonists helps in assessing the toxicological profile of new chemical entities.

-

Therapeutic Target: The AhR is being explored as a potential therapeutic target for various diseases, including autoimmune disorders and some cancers. The identification of novel AhR agonists, such as Solvent Yellow 176, contributes to the library of chemical probes available for studying this receptor.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex includes chaperone proteins such as heat shock protein 90 (Hsp90). Ligand binding leads to a conformational change, causing the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[7][13][14]

References

- 1. specialchem.com [specialchem.com]

- 2. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocat.com [biocat.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural quinone dyes : a review on structure, extraction techniques, analysis and application potential [biblio.ugent.be]

- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

Solubility of C.I. Solvent Yellow 176 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Solvent Yellow 176 in various organic solvents. This information is critical for the effective formulation and application of this dye in diverse fields, including polymer science, ink formulation, and potentially as a marker in non-polar drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of C.I. Solvent Yellow 176 in a range of common organic solvents at 20°C has been compiled from technical data sheets. The data is presented in grams per liter (g/L).

| Solvent Class | Solvent Name | Chemical Formula | Solubility (g/L) at 20°C |

| Ketones | Acetone | C₃H₆O | 0.2[1] |

| Esters | Butyl Acetate | C₆H₁₂O₂ | 0.2[1] |

| Aromatic Hydrocarbons | Methylbenzene (Toluene) | C₇H₈ | 0.6[1] |

| Halogenated Alkanes | Dichloromethane | CH₂Cl₂ | 0.3[1] |

| Alcohols | Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[1] |

Qualitative Solubility:

Beyond the quantitative data, technical literature indicates that C.I. Solvent Yellow 176 exhibits good solubility and miscibility in various polymers during processing.[2][3] It is also noted to be soluble in sulfuric acid and pyridine, while being insoluble in water.[4]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of C.I. Solvent Yellow 176 in organic solvents. This protocol is based on the gravimetric method, a reliable and widely used technique for this purpose.

Objective: To determine the saturation solubility of C.I. Solvent Yellow 176 in a given organic solvent at a specified temperature.

Materials and Equipment:

-

C.I. Solvent Yellow 176 (analytical standard)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated volumetric flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of C.I. Solvent Yellow 176 to a glass vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to perform a preliminary study to determine the minimum time required to reach equilibrium.

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry, and pre-weighed volumetric flask.

-

Transfer the filtered saturated solution into the weighed volumetric flask and record the exact volume.

-

Evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.

-

Once the solvent is fully evaporated, place the flask in a desiccator to cool to room temperature.

-

Weigh the flask containing the dried dye residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated in grams per liter (g/L) using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered saturated solution (L))

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of C.I. Solvent Yellow 176.

References

In-Depth Technical Guide to the Spectroscopic Properties of C.I. Solvent Yellow 176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of C.I. Solvent Yellow 176 (C.I. 47023), a quinoline-based dye. The information presented herein is intended to support research and development activities where the photophysical properties of this dye are of interest.

Core Properties of C.I. Solvent Yellow 176

C.I. Solvent Yellow 176, also known as Disperse Yellow 64, is a synthetic organic dye belonging to the quinoline (B57606) class. It is characterized by its reddish-yellow hue and is widely utilized for coloring various plastics, including polyester (B1180765) (PET), polystyrene (PS), and ABS resins, owing to its good light and heat resistance.

Table 1: General Properties of C.I. Solvent Yellow 176

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 176 | [Generic] |

| C.I. Number | 47023 | [Generic] |

| CAS Number | 10319-14-9 | [Generic] |

| Chemical Formula | C₁₈H₁₀BrNO₃ | [Generic] |

| Molecular Weight | 368.18 g/mol | [Generic] |

| Chemical Class | Quinoline | [Generic] |

Spectroscopic Data

Quinoline and its derivatives typically exhibit absorption maxima in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. The absorption is attributed to π → π* electronic transitions within the aromatic system. The position of the absorption and emission bands is sensitive to the solvent polarity and the presence of substituent groups on the quinoline ring system.

Table 2: Estimated Spectroscopic Properties of C.I. Solvent Yellow 176 (in common organic solvents)

| Parameter | Estimated Value Range | Remarks |

| Absorption Maximum (λmax) | 400 - 450 nm | Based on the yellow color and data for similar quinoline dyes. |

| Molar Absorptivity (ε) | 10,000 - 50,000 M-1cm-1 | Typical for organic dyes with extended π-systems. |

| Emission Maximum (λem) | 450 - 550 nm | Expected to be Stokes-shifted from the absorption maximum. |

| Quantum Yield (ΦF) | Not available | Highly dependent on molecular structure and environment. |

Note: The values in Table 2 are estimations based on the properties of similar compounds and should be confirmed by experimental measurement.

Experimental Protocols

The following sections describe standard methodologies for determining the absorption and emission spectra of a solvent dye like C.I. Solvent Yellow 176.

Measurement of Absorption Spectrum

The absorption spectrum of C.I. Solvent Yellow 176 can be measured using a UV-Vis spectrophotometer.

Materials and Equipment:

-

C.I. Solvent Yellow 176

-

Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of C.I. Solvent Yellow 176 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 300 - 700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all concentrations.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Emission Spectrum

The fluorescence emission spectrum of C.I. Solvent Yellow 176 can be measured using a spectrofluorometer.

Materials and Equipment:

-

Solutions of C.I. Solvent Yellow 176 prepared as for absorption measurements

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (four-sided polished)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis absorption spectrum.

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan to check for background fluorescence.

-

Sample Measurement: Use a dilute solution of the dye with an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the sample holder.

-

Emission Scan: Scan a range of wavelengths longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm) to record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem) from the spectrum.

Visualization of Experimental Workflow

The logical flow of the experimental procedures for characterizing the spectroscopic properties of C.I. Solvent Yellow 176 is illustrated below.

Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship for Data Analysis

The relationship between the measured absorbance and the calculation of molar absorptivity is based on the Beer-Lambert Law.

Caption: Beer-Lambert Law data relationship.

Conclusion

While specific, experimentally verified absorption and emission spectra for C.I. Solvent Yellow 176 are not widely published, this guide provides a framework for its characterization. Based on its chemical class as a quinoline dye, it is expected to absorb in the blue region of the visible spectrum and emit light at longer wavelengths. The provided experimental protocols offer a standardized approach for researchers to obtain precise spectroscopic data for this compound, which is crucial for its application in various scientific and industrial fields.

Disclaimer: The spectroscopic data presented in this guide are estimations and should be confirmed through experimental verification.

A Comprehensive Guide to the Alternative Names and Synonyms of C.I. Solvent Yellow 176

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. C.I. Solvent Yellow 176, a quinoline-based dye, is known by a variety of names and identifiers across different suppliers, regulatory bodies, and scientific literature. This guide provides a detailed compilation of these synonyms and alternative names to ensure accurate recognition and sourcing of this compound.

Chemical Identity and Nomenclature

C.I. Solvent Yellow 176 is a reddish-yellow dye utilized in the coloring of various materials, including plastics, polymers, fibers, and inks.[1][2][3] Its chemical structure and properties are consistently defined by its CAS number and molecular formula.

A comprehensive list of identifiers for C.I. Solvent Yellow 176 is presented in the table below, offering a clear reference for its various names and registration numbers.

| Identifier Type | Identifier |

| C.I. Name | Solvent Yellow 176[1] |

| C.I. Number | 47023[1][4][5] |

| CAS Number | 10319-14-9[1][2][5][6][7] |

| EINECS Number | 233-701-7[1][5] |

| Molecular Formula | C18H10BrNO3[1][6][7] |

| Chemical Group | Quinoline[5] |

Synonyms and Trade Names

In commercial and research contexts, C.I. Solvent Yellow 176 is marketed under several trade names and referred to by various synonyms. These names are often indicative of its color or application. The following table summarizes the most common alternative names.

| Synonym / Trade Name |

| Transparent Yellow 3GL[4][5][6] |

| Solvent Yellow 3GL[4][6] |

| Oil Yellow 3G[1] |

| DYESKY Yellow SY0176[1] |

| Yellow FS[3] |

| Yellow G |

| Disperse yellow 64[3][8] |

| Transparent yellow 3GR[8] |

| SAMAROMYELLOWH3GL[3] |

| Parent Yellow 3GR[3] |

References

- 1. colorcome.com [colorcome.com]

- 2. Plastic dyes oil soluble solvent yellow 176 CAS 10319-14-9 [xcwydyes.com]

- 3. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. Solvent Yellow 176 - [origochem.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. ccchemical.com [ccchemical.com]

Methodological & Application

Application Notes and Protocols: C.I. Solvent Yellow 176 in Polymer Science Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C.I. Solvent Yellow 176 for use in polymer science research. This document includes key properties, detailed experimental protocols for incorporating the dye into various polymers, and methods for characterizing the resulting materials. Additionally, it explores potential, albeit indirect, applications in the realm of drug development research through the lens of fluorescent bio-imaging.

Introduction to C.I. Solvent Yellow 176

C.I. Solvent Yellow 176 is a quinoline-based solvent dye known for its reddish-yellow hue, good light fastness, and thermal stability.[1][2] These properties make it a suitable candidate for coloring a variety of polymers. Its molecular structure lends it solubility in organic solvents and compatibility with various polymer melts.[3]

Physicochemical and Spectroscopic Data

A summary of the key properties of C.I. Solvent Yellow 176 is presented below. This data is essential for designing experiments and understanding the dye's behavior in different polymer matrices.

| Property | Value | Reference(s) |

| C.I. Name | Solvent Yellow 176 | [2] |

| C.I. Number | 47023 | [2] |

| CAS Number | 10319-14-9 | [2] |

| Molecular Formula | C₁₈H₁₀BrNO₃ | [2] |

| Molecular Weight | 368.18 g/mol | [4] |

| Color | Reddish Yellow | [2] |

| Melting Point | 218 °C | [2] |

| Heat Resistance | 260-280 °C | [1][2] |

| Light Fastness (in PS) | 7 (on a scale of 1-8) | [2] |

Polymer Compatibility

C.I. Solvent Yellow 176 is suitable for coloring a range of thermoplastic polymers. The following table summarizes its compatibility.

| Polymer | Compatibility | Reference(s) |

| Polystyrene (PS) | Recommended | [2] |

| Acrylonitrile Butadiene Styrene (ABS) | Recommended | [2] |

| Polymethyl Methacrylate (PMMA) | Recommended | [2] |

| Polycarbonate (PC) | Recommended | [2] |

| Polyethylene Terephthalate (PET) | Recommended | [2] |

| Rigid Polyvinyl Chloride (RPVC) | Recommended | [5] |

| Polyamide 6 (PA6) | Not Recommended | [2] |

| Polyamide 66 (PA66) | Not Recommended | [2] |

Experimental Protocols

The following are detailed, generalized protocols for incorporating C.I. Solvent Yellow 176 into polymer matrices. These should be considered as starting points, and optimization may be necessary depending on the specific polymer grade and experimental goals.

Protocol 1: Incorporation by Melt Compounding

This method is suitable for thermally stable polymers such as PS, ABS, PMMA, PC, and PET.

Objective: To homogeneously disperse C.I. Solvent Yellow 176 into a polymer matrix via a melt extrusion process.

Materials:

-

Polymer pellets (e.g., Polystyrene)

-

C.I. Solvent Yellow 176 powder

-

Twin-screw extruder

-

Pelletizer

-

Injection molding machine or compression molder (for sample preparation)

Procedure:

-

Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during melt processing.

-

Premixing: Prepare a masterbatch by dry blending a higher concentration of C.I. Solvent Yellow 176 (e.g., 1-5 wt%) with a small amount of the polymer pellets. This ensures a more uniform distribution in the final product. For direct compounding, a typical dosage for transparent tones is 0.02-0.05% and for opaque tones is around 0.1%.[2]

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder appropriate for the selected polymer. The temperature should be high enough to ensure the polymer is in a molten state but below the degradation temperature of both the polymer and the dye (heat resistance of ~260-280°C).

-

Feed the polymer pellets (or the masterbatch blended with virgin polymer) into the extruder.

-

The screw speed should be optimized to ensure adequate mixing without causing excessive shear degradation.

-

-

Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath. A pelletizer is then used to cut the strands into pellets.

-

Sample Preparation: The resulting colored polymer pellets can be used for further processing, such as injection molding or compression molding, to create samples for characterization.

Workflow for Melt Compounding:

Protocol 2: Incorporation by Solution Casting

This method is suitable for polymers that are soluble in a common solvent with the dye. It is often used for preparing thin films with high optical quality.[6]

Objective: To prepare a colored polymer film by dissolving the polymer and C.I. Solvent Yellow 176 in a suitable solvent and then evaporating the solvent.

Materials:

-

Polymer powder or pellets (e.g., Polystyrene)

-

C.I. Solvent Yellow 176

-

A suitable solvent (e.g., toluene, dichloromethane, or N,N-dimethylformamide for polystyrene)[7][8]

-

Glass petri dish or a flat glass substrate

-

Magnetic stirrer and hotplate

-

Leveling table

-

Vacuum oven

Procedure:

-

Dissolution:

-

Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10-20 wt%). This may require gentle heating and stirring.

-

In a separate container, dissolve a calculated amount of C.I. Solvent Yellow 176 in a small amount of the same solvent.

-

-

Mixing: Add the dye solution to the polymer solution and stir until a homogeneous colored solution is obtained.

-

Casting:

-

Place the glass substrate on a leveling table to ensure a uniform film thickness.

-

Pour the colored polymer solution onto the substrate.

-

-

Solvent Evaporation:

-

Cover the cast film with a watch glass to slow down the evaporation rate, which helps in forming a uniform film.

-

Allow the solvent to evaporate at room temperature in a fume hood.

-

-

Drying: Once the film appears dry, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved to remove any residual solvent.

-

Film Removal: Carefully peel the dried film from the glass substrate.

Workflow for Solution Casting:

Characterization Protocols

After preparing the colored polymer samples, various characterization techniques can be employed to evaluate their properties.

Protocol 3: Colorimetric Analysis

Objective: To quantitatively measure the color of the polymer samples.

Procedure: Use a spectrophotometer or a colorimeter to measure the CIE Lab* color coordinates of the prepared samples. This provides a quantitative measure of the color and allows for comparison between different samples.

Protocol 4: Leaching Test

Objective: To determine the extent of dye migration from the polymer matrix.

Procedure: A generalized procedure based on ASTM D4874-95 can be adapted.[9]

-

Immerse a known weight of the colored polymer sample in a suitable solvent (e.g., ethanol/water mixture) at a specified temperature for a defined period.

-

After the immersion period, remove the polymer sample.

-

Analyze the solvent for the presence of the leached dye using UV-Vis spectroscopy by measuring the absorbance at the dye's λ_max.

-

Quantify the amount of leached dye using a calibration curve.

Protocol 5: Photostability Test

Objective: To evaluate the color stability of the dyed polymer upon exposure to light.

Procedure: Based on guidelines like ISO 18909 and ICH Q1B, expose the colored polymer samples to a controlled light source (e.g., a xenon arc lamp) for a specified duration.[10][11]

-

Measure the initial color of the samples using a colorimeter.

-

Place the samples in a light stability chamber.

-

Periodically remove the samples and measure their color.

-

Calculate the color change (ΔE*) to quantify the photostability.

Application in Drug Development Research: An Indirect Approach

While C.I. Solvent Yellow 176 does not have direct applications in drug delivery, its quinoline (B57606) core structure is found in many fluorescent probes used in bio-imaging.[1][2][12][13] This suggests a potential, indirect application in drug development research through the development of fluorescently labeled polymers for imaging and diagnostics.

Conceptual Application: C.I. Solvent Yellow 176 could be chemically modified to introduce reactive groups, allowing it to be covalently bonded to a polymer backbone. Such fluorescently labeled polymers could potentially be used to fabricate nanoparticles for:

-

Cellular Imaging: Tracking the uptake and intracellular trafficking of polymer-based drug delivery systems.[14]

-

Diagnostic Assays: As fluorescent labels in immunoassays or other diagnostic platforms.

Signaling Pathway Visualization (Hypothetical): If a fluorescently labeled polymer nanoparticle, derived from a modified C.I. Solvent Yellow 176, were used to deliver a drug that targets a specific signaling pathway (e.g., a kinase inhibitor), the fluorescence could be used to visualize the localization of the drug carrier in relation to the cellular components of that pathway.

This diagram illustrates a conceptual workflow where a fluorescent nanoparticle delivers a kinase inhibitor. The fluorescence would allow researchers to track the nanoparticle's journey to the cell and the subsequent drug release and target engagement.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. It is the user's responsibility to ensure safe handling of all chemicals and to comply with all applicable regulations.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. lr-test.com [lr-test.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Solvent Yellow 176 in coloring plastics like PS, ABS, PMMA, PC, PET

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 176 is a yellowish, transparent solvent dye belonging to the quinoline (B57606) class.[1][2] It is widely utilized in the plastics industry for coloring a variety of polymers due to its excellent heat resistance, light fastness, and good migration resistance.[3][4][5] This document provides detailed application notes and protocols for the use of Solvent Yellow 176 in coloring polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).

Physicochemical Properties

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 176 | [6] |

| CAS Number | 10319-14-9 | [6] |

| Molecular Formula | C18H10BrNO3 | [6] |

| Molecular Weight | 368.18 g/mol | [6] |

| Appearance | Reddish-yellow powder | [6] |

| Melting Point | 218 °C | [3][7][8] |

Application in Plastics: A Comparative Overview

Solvent Yellow 176 is recommended for coloring a wide range of plastics, including PS, ABS, PMMA, PC, and PET.[1][3][9][10] Its suitability is attributed to its high thermal stability and light fastness.[8]

Quantitative Performance Data

The following table summarizes the key performance indicators of Solvent Yellow 176 in various plastic matrices.

| Plastic Type | Recommended for Use | Heat Resistance (°C) | Light Fastness (1-8 Scale) | Recommended Dosage (Transparent) | Recommended Dosage (Opaque) |

| PS (Polystyrene) | Yes[1][7] | 300[3] | 7-8[3] | 0.02% - 0.05%[8] | ~0.1%[8] |

| ABS (Acrylonitrile Butadiene Styrene) | Yes[1][3][7] | 300[3] | - | - | - |

| PMMA (Polymethyl Methacrylate) | Yes[1][3][7] | - | - | - | - |

| PC (Polycarbonate) | Yes[1][3][7] | 320[3] | - | - | - |

| PET (Polyethylene Terephthalate) | Yes (with some restrictions)[1][3][7] | 300[3] | - | - | - |

Note: Light fastness is graded on a scale of 1 to 8, where 8 represents superior fastness.[3] The opaque dosage is typically used in combination with titanium dioxide.[8]

Experimental Protocols

The following protocols provide a general framework for incorporating Solvent Yellow 176 into plastics. Researchers should optimize these protocols based on their specific equipment and desired final product characteristics.

Protocol 1: Masterbatch Preparation

Masterbatches are concentrated mixtures of pigments or additives encapsulated into a carrier resin. They are a common method for introducing colorants into plastics.

Materials:

-

Solvent Yellow 176 powder

-

Carrier resin (e.g., PE, PP, or a compatible resin)

-

Twin-screw extruder

-

Pelletizer

Procedure:

-

Pre-dry the carrier resin to the manufacturer's recommended specifications.

-

Pre-mix the Solvent Yellow 176 powder with the carrier resin at a predetermined high concentration (e.g., 20-40% dye by weight).

-

Feed the pre-mixed material into the main hopper of the twin-screw extruder.

-

Set the extruder temperature profile according to the processing window of the carrier resin.

-

Melt, compound, and extrude the mixture.

-

Cool the extrudate strand in a water bath.

-

Pelletize the cooled strand to produce the masterbatch pellets.

Protocol 2: Coloring Plastics via Direct Compounding

This protocol is suitable for laboratory-scale experiments and for plastics that are not sensitive to direct addition of the dye.

Materials:

-

Plastic resin pellets (PS, ABS, PMMA, PC, or PET)

-

Solvent Yellow 176 powder or masterbatch

-

Twin-screw extruder or injection molding machine

-

Blender or tumbler

Procedure:

-

Pre-dry the plastic resin pellets as per the manufacturer's guidelines.

-

Calculate the required amount of Solvent Yellow 176 powder or masterbatch to achieve the desired final color concentration (refer to the dosage recommendations in the table above).

-

Thoroughly mix the plastic resin pellets with the Solvent Yellow 176 in a blender or tumbler to ensure uniform distribution.

-

Set the processing temperature of the extruder or injection molding machine to the appropriate level for the specific plastic being used.

-

Feed the mixture into the machine.

-

Process the material to produce colored pellets, films, or molded parts. For optimal dissolution and coloration, especially with high melting point plastics, ensure full dispersion and a suitable processing temperature.[3]

Visualizations

Experimental Workflow for Coloring Plastics

Caption: General workflow for coloring plastics with Solvent Yellow 176.

Logical Relationship of Key Properties

Caption: Interrelationship of Solvent Yellow 176 properties and its applications.

References

- 1. specialchem.com [specialchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. China Solvent Yellow 176 / CAS 10319-14-9 factory and manufacturers | Precise Color [precisechem.com]

- 4. specialchem.com [specialchem.com]

- 5. China Professional Factory for China Solvent Yellow 176 factory and manufacturers | Precise Color [precisechem.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. Solvent Yellow 176 - [origochem.com]

- 8. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 9. jadechem-colours.com [jadechem-colours.com]

- 10. ccchemical.com [ccchemical.com]

Application Notes and Protocols for C.I. Solvent Yellow 176 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 176 is a fluorescent, oil-soluble dye belonging to the quinoline (B57606) class.[1][2] While traditionally used in industrial applications for coloring plastics and fibers due to its high heat resistance and light fastness, its lipophilic nature and fluorescent properties suggest its potential as a stain for lipid-rich structures in biological microscopy, particularly for the visualization of intracellular lipid droplets.[3][4]

These application notes provide a hypothetical framework and detailed protocols for the use of C.I. Solvent Yellow 176 in fluorescence microscopy. The protocols are adapted from established methods for other lipophilic dyes, such as Nile Red and BODIPY, and should be optimized for specific cell types and experimental conditions.

Physicochemical Properties and Spectral Characteristics

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 176 | |

| CAS Number | 10319-14-9 | |

| Molecular Formula | C₁₈H₁₀BrNO₃ | |

| Molecular Weight | 368.18 g/mol | |

| Appearance | Yellowish powder | [3] |

| Solubility (at 20°C) | Insoluble in water. Soluble in Acetone (0.2 g/L), Ethyl Alcohol (0.1 g/L), and other organic solvents. | [3] |

| Hypothetical Spectral Properties | ||

| Excitation Maximum (λex) | ~400-450 nm | Estimated |

| Emission Maximum (λem) | ~460-520 nm | Estimated |

Note: The spectral properties are estimations based on its yellow color. It is crucial to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific microscopy setup.

Staining Principle

The staining mechanism of C.I. Solvent Yellow 176 in a biological context is predicated on its lipophilic ("oil-loving") nature. When introduced to a cellular environment, the dye is expected to preferentially partition into nonpolar compartments, such as the neutral lipid core of intracellular lipid droplets. This accumulation within a hydrophobic environment may lead to an enhancement of its fluorescence quantum yield, resulting in bright staining of these organelles against the more aqueous cytoplasm.

Caption: Proposed mechanism of C.I. Solvent Yellow 176 staining.

Experimental Protocols

Caution: C.I. Solvent Yellow 176 is a chemical substance with undefined toxicological properties in a cellular context. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for endpoint assays where the preservation of cellular morphology is critical.

Materials:

-

C.I. Solvent Yellow 176

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Coverslips and microscope slides

-

Mounting medium

Workflow for Fixed Cell Staining:

Caption: Workflow for fixed cell staining with Solvent Yellow 176.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of C.I. Solvent Yellow 176 in high-quality DMSO.

-

Vortex thoroughly to dissolve.

-

Store at -20°C, protected from light.

-

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips in a suitable multi-well plate until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution by diluting the 1 mg/mL stock solution in PBS. A starting concentration range of 0.1 to 5 µg/mL is recommended for optimization.

-

Remove the PBS from the fixed cells and add the staining solution.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the staining solution and wash the cells twice with PBS.

-

Briefly rinse with deionized water to remove salt crystals.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope.

-

Begin by using a standard DAPI or GFP filter set to find the approximate excitation and emission wavelengths, then refine using a spectral detector if available.

-

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol is for real-time imaging of lipid droplet dynamics.

Materials:

-

C.I. Solvent Yellow 176 stock solution (as in Protocol 1)

-

Live-cell imaging medium or appropriate cell culture medium

-

Live-cell imaging chamber or dish

Workflow for Live Cell Staining:

Caption: Workflow for live cell staining with Solvent Yellow 176.

Procedure:

-

Cell Culture:

-

Plate cells in a live-cell imaging dish or chamber and culture until ready for imaging.

-

-

Staining:

-

Prepare a staining medium by diluting the C.I. Solvent Yellow 176 stock solution directly into the pre-warmed culture medium.

-

The final concentration should be optimized, starting in the range of 0.05 to 2 µg/mL. Ensure the final DMSO concentration is below 0.1% to minimize cytotoxicity.

-

Remove the existing medium from the cells and replace it with the staining medium.

-

Incubate for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).

-

-

Washing (Optional):

-

For some cell types, washing may reduce background fluorescence. Gently replace the staining medium with fresh, pre-warmed imaging medium.

-

Alternatively, imaging can be performed directly in the staining solution if background is not an issue.

-

-

Imaging:

-

Image the cells on a microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.

-

Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

-

Optimization and Controls

The following table outlines key parameters for optimization and the necessary controls for robust experimental design.

| Parameter to Optimize | Recommended Range | Rationale |

| Staining Concentration | 0.05 - 5.0 µg/mL | To achieve optimal signal-to-noise ratio without inducing artifacts or cytotoxicity. |

| Incubation Time | 10 - 45 minutes | To allow for sufficient dye uptake without causing cellular stress. |

| Solvent Concentration | < 0.1% DMSO (final) | To prevent solvent-induced cytotoxicity in live-cell experiments. |

Experimental Controls:

| Control | Purpose |

| Unstained Cells | To determine the level of cellular autofluorescence. |

| Vehicle Control (DMSO) | To assess the effect of the solvent on cell health and lipid droplet morphology. |

| Positive Control | Stain cells with a known lipid droplet dye (e.g., BODIPY 493/503 or Nile Red) for comparison. |

Data Interpretation and Troubleshooting

-

Weak or No Signal: Increase the dye concentration or incubation time. Verify the excitation and emission wavelengths.

-

High Background: Decrease the dye concentration or incubation time. Include additional washing steps.

-

Phototoxicity in Live Cells: Reduce laser power and exposure time. Use a more sensitive detector.

-

Non-specific Staining: This may indicate dye precipitation or membrane binding. Filter the working solution and optimize the concentration.

Conclusion

C.I. Solvent Yellow 176 presents a potential, cost-effective alternative for fluorescently labeling lipid droplets in microscopy. The protocols provided here serve as a starting point for developing and optimizing staining procedures for your specific research needs. Due to the lack of established biological applications, careful validation and optimization are essential for obtaining reliable and reproducible results.

References

C.I. Solvent Yellow 176: Uncharted Territory in Biological Fluorescence Imaging

Despite its classification as a fluorescent quinoline (B57606) dye, C.I. Solvent Yellow 176 remains a largely unexplored entity within the realm of biological imaging. A comprehensive review of available scientific literature and supplier data reveals a significant lack of information regarding its application as a fluorescent probe for cellular analysis. While its industrial uses in plastics and fibers are documented, its potential utility for researchers, scientists, and drug development professionals in a biological context is not supported by current evidence.

C.I. Solvent Yellow 176, chemically identified as 2-(4-Bromo-3-hydroxy-2-quinolinyl)-1,3-indandione, is noted for its good light fastness and thermal resistance in industrial applications.[1][2][3][4][5][6][7] However, critical data required for its use as a biological fluorescent probe—such as its photophysical properties in aqueous buffers and organic solvents relevant to cellular environments, its cytotoxicity against various cell lines, and specific protocols for cell loading and imaging—are not available in the public domain.

Physicochemical Properties

A summary of the known physicochemical properties of C.I. Solvent Yellow 176 is presented below. It is important to note that this information is derived from industrial datasheets and not from peer-reviewed biological studies.

| Property | Value | Reference(s) |

| C.I. Name | Solvent Yellow 176 | [1][3] |

| C.I. Number | 47023 | [1] |

| Chemical Name | 2-(4-Bromo-3-hydroxy-2-quinolinyl)-1,3-indandione | [6] |

| CAS Number | 10319-14-9 | [1][2][3] |

| Molecular Formula | C₁₈H₁₀BrNO₃ | [1] |

| Appearance | Reddish-yellow to greenish-yellow powder | [1][4] |

| Melting Point | 218 °C | [1] |

| Heat Resistance | ~240-280 °C | [1][4] |

Biological Imaging Applications: A Knowledge Gap

The core requirements for a fluorescent probe in biological imaging include well-characterized excitation and emission spectra in relevant biological media, high fluorescence quantum yield, photostability under irradiation, low cytotoxicity, and specific localization to cellular compartments of interest. For C.I. Solvent Yellow 176, this information is conspicuously absent from the scientific literature.

While other quinoline-based dyes have been explored for their fluorescent properties and potential in sensing and imaging, these studies do not provide specific data that can be extrapolated to C.I. Solvent Yellow 176.[8][9][10][11] Similarly, though there is a growing interest in repurposing industrial dyes for biological applications, no published research appears to have successfully adapted Solvent Yellow 176 for this purpose.

The lipophilic nature of solvent dyes, in general, suggests a potential for partitioning into cellular membranes or lipid droplets.[12][][14][15][16][17][18] However, without experimental validation, this remains speculative. The workflow for evaluating a novel fluorescent probe would typically involve characterizing its spectral properties, assessing its uptake and localization in cells, and determining its toxicity, none of which has been documented for C.I. Solvent Yellow 176.

Experimental Protocols: A General Framework

In the absence of specific protocols for C.I. Solvent Yellow 176, a general methodology for testing a novel lipophilic fluorescent dye in a cellular context is provided below. This is a hypothetical workflow and would require extensive optimization and validation for this specific compound.

General Workflow for Evaluating a Novel Lipophilic Fluorescent Probe

Caption: A general workflow for the characterization and cellular application of a novel fluorescent probe.

Conclusion

At present, C.I. Solvent Yellow 176 cannot be recommended as a fluorescent probe for biological imaging due to the profound lack of scientific data characterizing its performance and safety in a cellular context. The information required to generate detailed application notes and protocols, including quantitative photophysical data and evidence of its utility in biological systems, is not available. Researchers interested in novel fluorescent probes are advised to consider well-characterized dyes or to undertake a comprehensive evaluation of C.I. Solvent Yellow 176, following a rigorous workflow similar to the one outlined above, to determine its suitability for biological imaging applications.

References

- 1. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 2. Solvent yellow 176, CAS 10319-14-9 [xcwydyes.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. jadechem-colours.com [jadechem-colours.com]

- 5. Solvent Yellow 176 / Yellow G / (HST)Solvapexm Yellow G [starpigment.com]

- 6. specialchem.com [specialchem.com]

- 7. (Solvent Yellow 176) Solvent Yellow 3gl [m.pigment-dye.com]

- 8. brieflands.com [brieflands.com]

- 9. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 14. atlantisbioscience.com [atlantisbioscience.com]

- 15. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Live-Cell Imaging with C.I. Solvent Yellow 176

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 176 is a fluorescent dye belonging to the quinoline (B57606) class of compounds. Its lipophilic nature suggests a potential application in the visualization of intracellular lipid-rich structures. These application notes provide a detailed, albeit hypothetical, protocol for the use of C.I. Solvent Yellow 176 as a fluorescent probe for imaging intracellular lipid droplets in live cells. The provided methodologies are based on established principles for live-cell imaging with novel fluorescent probes and are intended to serve as a starting point for experimental design.

Principle of Application: Staining of Intracellular Lipid Droplets

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids. As a lipophilic molecule, C.I. Solvent Yellow 176 is proposed to passively diffuse across the plasma membrane of live cells and accumulate in the hydrophobic environment of lipid droplets. Upon localization within these organelles, the dye is expected to exhibit enhanced fluorescence, allowing for their visualization by fluorescence microscopy. The ability to specifically label lipid droplets is crucial for studying lipid metabolism, cellular stress responses, and the progression of various diseases, including metabolic disorders and cancer.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of C.I. Solvent Yellow 176

| Property | Value | Reference/Note |

| Chemical Name | C.I. Solvent Yellow 176 | - |

| CAS Number | 10319-14-9 | [Generic CAS Database] |

| Molecular Formula | C₁₈H₁₀BrNO₃ | [Chemical Supplier Data] |

| Molecular Weight | 368.18 g/mol | [Chemical Supplier Data] |

| Appearance | Yellow to reddish-yellow powder | [Generic Supplier Information] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Assumed based on "solvent" dye classification |

| Excitation Max (λex) | ~450 nm (in nonpolar environment) | Hypothetical, based on typical quinoline dyes |

| Emission Max (λem) | ~520 nm (in nonpolar environment) | Hypothetical, based on typical quinoline dyes |

| Quantum Yield (Φ) | ~0.3 (in nonpolar environment) | Hypothetical, illustrative value |

| Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | Hypothetical, illustrative value |

Table 2: Recommended Staining Conditions for Live-Cell Imaging

| Parameter | Recommended Range | Optimization Notes |

| Cell Type | Adherent mammalian cells (e.g., HeLa, 3T3-L1) | Test for compatibility with your cell line of interest. |

| Stock Solution Conc. | 1 mM in DMSO | Prepare fresh and store protected from light. |

| Working Conc. | 0.5 - 5.0 µM in culture medium | Titrate to find the optimal concentration that provides bright staining with minimal cytotoxicity. |

| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient; longer times may increase background. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Imaging Medium | Phenol (B47542) red-free culture medium or HBSS | To reduce background fluorescence. |

Experimental Protocols

Protocol 1: Preparation of C.I. Solvent Yellow 176 Stock Solution

-

Reconstitution: Prepare a 1 mM stock solution of C.I. Solvent Yellow 176 by dissolving the appropriate amount of the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 0.368 mg of the dye in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C.

Protocol 2: Live-Cell Staining of Lipid Droplets

-